Lipophilicity (LogP) Differentiation: Impact on Partitioning and Purification
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene exhibits a distinct predicted lipophilicity profile compared to its non-fluorinated analog. This difference is critical for predicting behavior in biological assays and chromatographic separations. The target compound has a predicted XLogP of 1.5 [1], which is 0.2 units lower than the predicted LogP of 1.7 for 1-(methoxymethyl)-3-nitrobenzene [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP: 1.5 [1] |
| Comparator Or Baseline | 1-(Methoxymethyl)-3-nitrobenzene (CAS 1515-84-0): LogP: 1.7 [2] |
| Quantified Difference | ΔLogP = -0.2 units |
| Conditions | In silico prediction using XLogP algorithm [1] vs. general LogP prediction [2] |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can improve aqueous solubility and alter the compound's retention time in reverse-phase HPLC, potentially simplifying purification workflows.
- [1] Chem960. 1259838-59-9 (1-Fluoro-4-(methoxymethyl)-2-nitrobenzene). Accessed 2026-04-17. View Source
- [2] ChemExper Chemical Directory. 1-(Methoxymethyl)-3-nitrobenzene (CAS 1515-84-0). Accessed 2026-04-17. View Source
